molecular formula C11H14O B13608869 3,5-Dimethyl-benzenepropanal

3,5-Dimethyl-benzenepropanal

Cat. No.: B13608869
M. Wt: 162.23 g/mol
InChI Key: FKWSZJVGBVPUKV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-benzenepropanal is an organic compound with the molecular formula C11H14O. It belongs to the class of aromatic aldehydes, characterized by the presence of a benzene ring substituted with two methyl groups and a propanal group. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-benzenepropanal can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 3,5-dimethylbenzene with propanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-benzenepropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nitration (HNO3/H2SO4), sulfonation (SO3/H2SO4), and halogenation (Cl2/FeCl3).

Major Products Formed

    Oxidation: 3,5-Dimethylbenzoic acid.

    Reduction: 3,5-Dimethylbenzenepropanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,5-Dimethyl-benzenepropanal has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Used in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-benzenepropanal involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzaldehyde: Similar structure but lacks the propanal group.

    3,5-Dimethylbenzoic acid: Oxidized form of 3,5-dimethyl-benzenepropanal.

    3,5-Dimethylbenzyl alcohol: Reduced form of this compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3,5-dimethylphenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWSZJVGBVPUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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